molecular formula C19H16N4O3 B2554088 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1107061-66-4

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No. B2554088
CAS RN: 1107061-66-4
M. Wt: 348.362
InChI Key: MNBMDGRJPMYBRQ-UHFFFAOYSA-N
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Description

The compound "3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The structure of this compound suggests potential biological activity, as oxadiazole derivatives have been widely studied for their medicinal properties, including anti-inflammatory, antimicrobial, and antitubercular activities.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves cyclization reactions. For instance, 1,3,4-oxadiazoles can be synthesized by cyclization of hydrazones in the presence of oxidizing agents or by cyclization of benzoylbenzohydrazides in SOCl2 . The synthesis process is often followed by characterization using analytical and spectral methods such as IR, 1H NMR, 13C NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be determined using single-crystal X-ray diffraction studies. For example, a related compound with a dimethoxyphenyl group was found to crystallize in the triclinic crystal system and its structure was stabilized by hydrogen bond interactions . These structural analyses are crucial for understanding the compound's binding affinity and interactions with biological targets.

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions, including hydrogen bonding, which is significant for their biological activity. For instance, the formation of molecular dimers through intermolecular hydrogen bonds has been observed in related compounds . These interactions can influence the compound's solubility, stability, and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as luminescent properties, can be influenced by the substitution pattern on the oxadiazole ring. For example, oxadiazoles with phenyl or methoxyphenyl substituents have been shown to exhibit high quantum yield luminescence in different solvents . Additionally, the lipophilicity, solubility, and drug-likeness of these compounds can be predicted using various software tools, which is important for their development as potential drugs .

Case Studies and Biological Activity

Several oxadiazole derivatives have been evaluated for their biological activities. Compounds with a pyrazole and oxadiazole moiety have shown selective COX-2 inhibition and potent anti-inflammatory activity . Others have demonstrated potent antimicrobial activity against a range of bacterial and fungal strains . Moreover, some oxadiazole analogues have exhibited pronounced antitubercular activity against Mycobacterium tuberculosis strains .

Scientific Research Applications

Tautomerism and Crystal Structure

  • Tautomerism in Curcuminoid NH-Pyrazoles : This study examines the tautomerism in NH-pyrazoles, including compounds structurally related to "3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole". The research focuses on the structures determined by X-ray crystallography and their tautomerism in solution and solid state, as observed through NMR spectroscopy (Cornago et al., 2009).

Synthesis and Chemical Reactions

  • Lithiation of Five-Membered Heteroaromatic Compounds : This research explores the lithiation reactions of various methyl-substituted isoxazoles, isothiazoles, pyrazoles, oxadiazoles, and thiadiazoles, including compounds similar to the one . The study offers insights into different types of reactions such as lateral lithiation and ring cleavage (Micetich, 1970).

Pharmacological Evaluation

  • Evaluation for Toxicity, Tumour Inhibition, and Other Actions : A study conducted on novel derivatives of 1,3,4-oxadiazole and pyrazole, including similar compounds, assessed their toxicity, tumor inhibition, and anti-inflammatory potential. The research highlights the computational and pharmacological potential of these compounds (Faheem, 2018).

Antimicrobial and Anti-Proliferative Activities

  • N-Mannich Bases Synthesis and Activities : This paper presents the synthesis of compounds like "3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole" and their evaluation for antimicrobial and anti-proliferative activities against various cancer cell lines and pathogenic bacteria (Al-Wahaibi et al., 2021).

Spectroscopic Analysis and Anti-Tubercular Activity

  • Spectral Analysis and Anti-Tubercular Activity : A study focused on the synthesis, spectroscopic characterization, and anti-tubercular activity of condensed oxadiazole and pyrazine derivatives, akin to the compound . The research includes molecular docking studies and spectral analysis (El-Azab et al., 2018).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-24-16-9-8-13(10-17(16)25-2)18-20-19(26-23-18)15-11-14(21-22-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBMDGRJPMYBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

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